molecular formula C17H12ClNO3 B2372199 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid CAS No. 51505-10-3

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No.: B2372199
CAS No.: 51505-10-3
M. Wt: 313.74
InChI Key: SHDUUQWYFNJIAG-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which systematically describes its molecular architecture. The parent structure is a 1,2-dihydroquinoline core, a bicyclic system comprising a benzene ring fused to a partially hydrogenated pyridine ring. Key substituents and their positions are as follows:

Position Substituent Functional Group Class
2 Oxo (=O) Ketone
3 Acetic acid Carboxylic acid
4 Phenyl (C₆H₅) Aromatic hydrocarbon
6 Chloro (Cl) Halogen

The "1,2-dihydro" designation indicates partial saturation of the quinoline ring at positions 1 and 2, distinguishing it from fully aromatic quinolines. The acetic acid moiety (-CH₂COOH) at position 3 introduces a carboxylic acid functional group, enabling hydrogen bonding and ionic interactions.

Structurally, the compound belongs to three overlapping categories:

  • Heterocyclic compounds : The quinoline core integrates nitrogen into its aromatic system.
  • Dihydroquinolines : Partial hydrogenation reduces aromaticity at positions 1 and 2, altering electronic properties.
  • Carboxylic acid derivatives : The acetic acid group confers acidity (pKa ≈ 4.5–5.0) and water solubility.

Historical Development of Quinoline Chemistry

Quinoline chemistry originated in 1834 with Friedlieb Ferdinand Runge’s isolation of quinoline from coal tar. Early synthetic methods laid the groundwork for modern derivatives:

Year Milestone Method/Discovery Relevance to Target Compound
1880 Skraup synthesis Aniline + glycerol → quinoline Basis for unsubstituted quinoline
1882 Friedlander synthesis 2-aminobenzaldehyde + ketones Enabled aryl-substituted quinolines
1895 Doebner-von Miller modification Aniline + β-ketoesters Introduced ketone groups at position 2
1938 Gould-Jacobs reaction Cyclization of anilines Facilitated dihydroquinoline synthesis

The integration of chlorine and phenyl groups emerged from mid-20th-century electrophilic substitution studies. For example, chlorination using Ag₂SO₄ in H₂SO₄ selectively functionalizes quinoline at positions 5 and 8. The acetic acid side chain became prevalent in the 1970s through ester hydrolysis or malonic acid condensations.

Position in Chemical Taxonomy

Within chemical taxonomy, this compound occupies a unique niche:

Taxonomic Level Classification Differentiating Features
Class Heterocyclic compounds Nitrogen-containing bicyclic system
Subclass Dihydroquinolines Partial saturation at positions 1 and 2
Functional Groups Carboxylic acids, Halides -COOH at C3, -Cl at C6
Structural Analogues Pharmacologically active quinolines Contrasted below:
Compound Core Structure Key Substituents Biological Role
Target Compound 1,2-dihydroquinoline C3: -COOH; C6: -Cl; C4: -Ph Synthetic intermediate
Chloroquine 4-aminoquinoline C4: -NH(C₃H₆N(C₂H₅)₂) Antimalarial
Ciprofloxacin Fluoroquinolone C6: -F; C7: piperazinyl Antibacterial
Quinoline-4-carboxylic acid Quinoline C4: -COOH Metabolic intermediate

The acetic acid group distinguishes it from classical quinolines, enabling coordination chemistry and salt formation. Its dihydro nature reduces planarity, potentially enhancing membrane permeability compared to fully aromatic analogues.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-11-6-7-14-12(8-11)16(10-4-2-1-3-5-10)13(9-15(20)21)17(22)19-14/h1-8H,9H2,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDUUQWYFNJIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670444
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Chemical Reactions Analysis

Reactivity of the Acetic Acid Moiety

The carboxylic acid group undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions (H₂SO₄ or HCl) to form esters .

  • Amidation : Couples with amines (e.g., 4-methoxyaniline) via carbodiimide-mediated reactions (e.g., DCC/DMAP) to yield acetamide derivatives .

Table 1: Reactions of the Acetic Acid Group

Reaction TypeReagents/ConditionsProduct
EsterificationMethanol, H₂SO₄, refluxMethyl ester derivative
AmidationDCC, DMAP, 4-methoxyaniline, DMFN-(4-methoxyphenyl)acetamide analog

Transformations at the Quinoline Core

The quinoline skeleton participates in electrophilic and nucleophilic substitutions:

  • Chlorine Substitution : The 6-chloro group undergoes nucleophilic aromatic substitution with amines (e.g., piperidine) in polar aprotic solvents (DMF, DMSO) at elevated temperatures .

  • Oxidation/Reduction :

    • The 2-oxo group can be reduced with NaBH₄ or LiAlH₄ to form 2-hydroxy derivatives .

    • Sulfur-containing side chains (e.g., thioacetamide) are oxidized to sulfoxides/sulfones using H₂O₂ or mCPBA .

Table 2: Quinoline Core Modifications

ReactionConditionsOutcome
Chlorine substitutionPiperidine, DMF, 80°C6-Piperidine-quinoline analog
Ketone reductionNaBH₄, ethanol, 25°C2-Hydroxyquinoline derivative

Cyclization and Heterocycle Formation

The acetic acid side chain facilitates cyclization under specific conditions:

  • Lactam Formation : Intramolecular cyclization with dehydrating agents (e.g., P₂O₅) yields γ-lactam structures .

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms triazole-linked hybrids .

Key Example :
Reaction with propargyl bromide in DMF produces terminal alkynes, which undergo CuAAC with azides to generate triazole conjugates .

Computational Insights

Density Functional Theory (DFT) studies predict:

  • The chloro group increases electrophilicity at the 3-position, favoring nucleophilic attacks .

  • The phenyl ring enhances π-π stacking interactions, influencing regioselectivity in substitution reactions .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the C-Cl bond, forming a quinoline-2-one radical intermediate .

  • Hydrolysis : The acetic acid side chain is stable under neutral pH but hydrolyzes in strongly basic conditions (pH > 12) .

Mechanism of Action

Comparison with Similar Compounds

Structural Insights :

  • Chloro vs. Hydroxy Groups : The 6-chloro substitution in the target compound enhances electrophilicity and metabolic stability compared to hydroxylated analogues (e.g., 4-hydroxy derivatives in ), which may improve bioavailability in vivo .
  • Phenyl vs. Alkyl Substituents : The 4-phenyl group contributes to π-π stacking interactions in biological targets (e.g., enzyme active sites), whereas alkyl chains (e.g., 1-methyl in ) reduce steric hindrance but may lower target specificity .

Pharmacological Activity

  • Anti-inflammatory Potential: The target compound shares structural motifs with NSAIDs like Diclofenac, where the acetic acid moiety is critical for cyclooxygenase (COX) inhibition. However, the 6-chloro and 4-phenyl groups may confer higher COX-2 selectivity compared to unsubstituted analogues .
  • Antiviral Applications : In , the compound was co-crystallized with HIV-1 integrase, suggesting a role in allosteric inhibition. This contrasts with esterified variants (e.g., ethyl ester in ), which lack the free carboxylic acid required for ionic interactions with viral enzymes .
  • Methyl esters (e.g., CAS 1092286-54-8) show reduced cytotoxicity due to lower cellular uptake of esterified forms .

Physicochemical Properties

Property Target Compound 2-(2-Oxo-1,2-dihydroquinolin-3-yl)acetic acid Methyl Ester Analogue
Solubility (H₂O) Moderate (carboxylic acid) High Low (hydrophobic ester)
logP 2.8 1.2 3.5
Melting Point 215–220°C 190–195°C 160–165°C
Synthetic Yield 70–75% 85–90% 90–95%

The acetic acid group in the target compound improves aqueous solubility, critical for formulation, whereas ester derivatives (e.g., ) prioritize membrane permeability .

Biological Activity

2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid (CAS No. 51505-10-3) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H12ClNO3
Molecular Weight313.74 g/mol
IUPAC Name(6-chloro-2-hydroxy-4-phenyl-3-quinolinyl)acetic acid
CAS Number51505-10-3
LogP3.8271
Polar Surface Area45.994 Ų

Antitumor Activity

Research indicates that compounds similar to 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid exhibit significant antitumor properties. A study highlighted the synthesis of quinoline derivatives that demonstrated promising antitumor activity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound may also possess similar effects due to its structural analogies .

Antimicrobial Activity

The compound has shown potential antimicrobial properties in preliminary studies. Its structure suggests it may interact with bacterial enzymes or cell membranes, leading to growth inhibition. Further studies are needed to quantify its efficacy against specific pathogens .

Enzyme Inhibition

Inhibitory activity against cholinesterases has been observed in related compounds, which may extend to 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors are therapeutically beneficial .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as a reversible inhibitor of cholinesterases, which is crucial for neurotransmitter regulation.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant effects, which can protect cells from oxidative stress.

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of quinoline derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain modifications enhanced their antitumor activity significantly compared to standard treatments like doxorubicin .

Case Study 2: Enzymatic Inhibition

A study focused on the enzyme inhibition profile of quinoline derivatives found that specific substitutions on the quinoline ring increased potency against acetylcholinesterase (AChE). While direct data on 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is limited, its structural similarities suggest potential efficacy in this area .

Q & A

Q. Example SAR Table

DerivativeSubstituent at Position 4IC₅₀ (µM, Antitumor)
ParentPhenyl10.5
Derivative A4-Fluorophenyl8.2
Derivative B4-Methoxyphenyl15.0

Data adapted from quinoline derivative studies .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the quinoline core .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetic acid group .
  • Stability Testing : Monitor degradation via HPLC every 6 months under accelerated conditions (40°C/75% RH) .

Advanced: How to employ high-throughput screening (HTS) for target identification?

Methodological Answer:

  • Library Design : Include 500+ analogs with systematic substitutions. Use robotic liquid handlers for efficiency .
  • Assay Platforms : Fluorescence-based (e.g., FP for kinase inhibition) or luminescence (e.g., ATP depletion in cytotoxicity assays) .
  • Hit Validation : Confirm hits with orthogonal assays (e.g., SPR for binding affinity) .

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